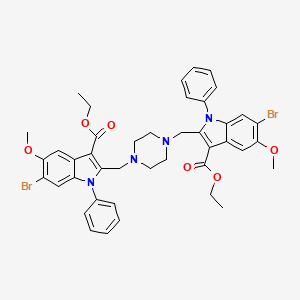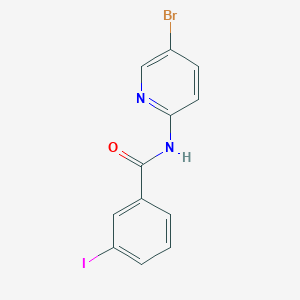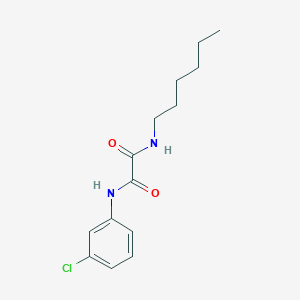![molecular formula C26H17N5O4 B11102234 1,3-dioxo-N-(pyridin-2-yl)-2-[3-(pyridin-2-ylcarbamoyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11102234.png)
1,3-dioxo-N-(pyridin-2-yl)-2-[3-(pyridin-2-ylcarbamoyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-DIOXO-N-(2-PYRIDYL)-2-{3-[(2-PYRIDYLAMINO)CARBONYL]PHENYL}-5-ISOINDOLINECARBOXAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features multiple functional groups, including pyridyl, carbonyl, and isoindolinecarboxamide, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIOXO-N-(2-PYRIDYL)-2-{3-[(2-PYRIDYLAMINO)CARBONYL]PHENYL}-5-ISOINDOLINECARBOXAMIDE typically involves multi-step organic reactions. One common approach is the condensation of 2-pyridylamine with a suitable isoindoline derivative under controlled conditions. The reaction may require the use of catalysts such as Lewis acids or bases to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification techniques such as recrystallization, chromatography, or distillation are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-DIOXO-N-(2-PYRIDYL)-2-{3-[(2-PYRIDYLAMINO)CARBONYL]PHENYL}-5-ISOINDOLINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyridyl or phenyl rings, introducing different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
1,3-DIOXO-N-(2-PYRIDYL)-2-{3-[(2-PYRIDYLAMINO)CARBONYL]PHENYL}-5-ISOINDOLINECARBOXAMIDE has several scientific research applications:
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in drug discovery, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,3-DIOXO-N-(2-PYRIDYL)-2-{3-[(2-PYRIDYLAMINO)CARBONYL]PHENYL}-5-ISOINDOLINECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to form hydrogen bonds, coordinate with metal ions, or participate in redox reactions. These interactions can modulate the activity of the target molecules, leading to various biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxanes: These compounds share the 1,3-dioxo functional group and exhibit similar reactivity in oxidation and reduction reactions.
Isoindoline derivatives: Compounds with the isoindoline core structure, which may have different substituents but similar chemical behavior.
Pyridyl-containing compounds: Molecules with pyridyl groups that participate in similar substitution and coordination reactions.
Uniqueness
1,3-DIOXO-N-(2-PYRIDYL)-2-{3-[(2-PYRIDYLAMINO)CARBONYL]PHENYL}-5-ISOINDOLINECARBOXAMIDE is unique due to its combination of functional groups, which confer distinct reactivity and versatility
Properties
Molecular Formula |
C26H17N5O4 |
|---|---|
Molecular Weight |
463.4 g/mol |
IUPAC Name |
1,3-dioxo-N-pyridin-2-yl-2-[3-(pyridin-2-ylcarbamoyl)phenyl]isoindole-5-carboxamide |
InChI |
InChI=1S/C26H17N5O4/c32-23(29-21-8-1-3-12-27-21)16-6-5-7-18(14-16)31-25(34)19-11-10-17(15-20(19)26(31)35)24(33)30-22-9-2-4-13-28-22/h1-15H,(H,27,29,32)(H,28,30,33) |
InChI Key |
MNKABEVTTFZPAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)C2=CC(=CC=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)NC5=CC=CC=N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2Z)-3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxylic acid](/img/structure/B11102162.png)
![[4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-yl](pyrrolidin-1-yl)methanone](/img/structure/B11102164.png)
![4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl propanoate](/img/structure/B11102165.png)


![3,5-bis[(2,2-dimethylpropanoyl)amino]-N-(4-phenoxyphenyl)benzamide](/img/structure/B11102182.png)
![2-{[(4-{[(2,6-Dimethoxyphenyl)carbonyl]amino}phenyl)carbonyl]amino}benzoic acid](/img/structure/B11102195.png)
![3-[((E)-2-{2-[(4-Chlorobenzoyl)amino]acetyl}hydrazono)methyl]phenyl 3-bromobenzoate](/img/structure/B11102204.png)
![4-Amino-N'-[(E)-[2-(benzyloxy)-5-bromophenyl]methylidene]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B11102210.png)
![(4Z)-4-{[(2,4-dichlorophenyl)amino]methylidene}-2-(4-nitrophenyl)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11102217.png)
![N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-2-phenylacetohydrazide](/img/structure/B11102226.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1-methyl-4-nitro-1H-pyrazol-3-yl)carbonyl]-4-(morpholin-4-ylmethyl)-1H-1,2,3-triazole-5-carbohydrazide](/img/structure/B11102240.png)

